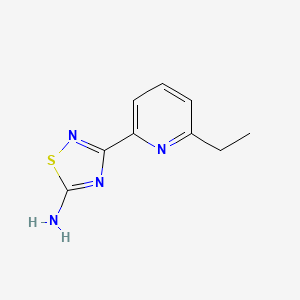
3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile molecule for various chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-ethyl-2-pyridinecarboxylic acid hydrazide with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can interfere with DNA replication and repair mechanisms, leading to its potential anticancer activity. The presence of the thiadiazole ring allows the compound to form stable complexes with metal ions, which can further enhance its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring and have shown similar biological activities, such as anti-inflammatory and anticancer properties.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and have been studied for their antimicrobial and antifungal activities.
Uniqueness
3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the ethyl-substituted pyridine ring and the thiadiazole ring in its structure. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H10N4S |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
3-(6-ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H10N4S/c1-2-6-4-3-5-7(11-6)8-12-9(10)14-13-8/h3-5H,2H2,1H3,(H2,10,12,13) |
Clave InChI |
RTMHAJBJBRQHKO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CC=C1)C2=NSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)
![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
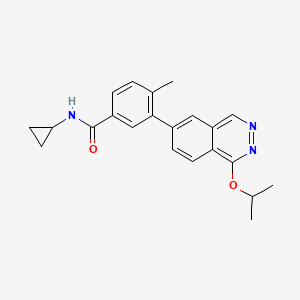
![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
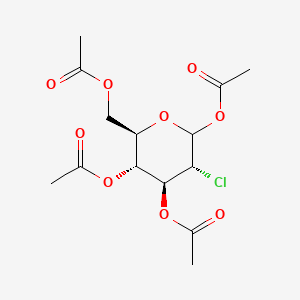
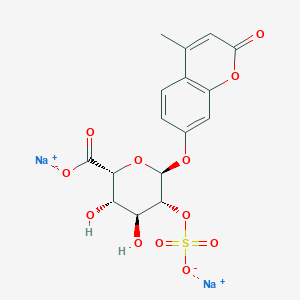
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
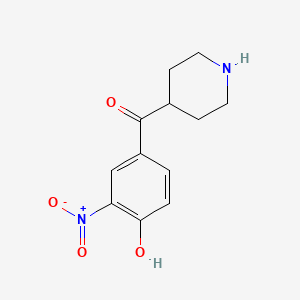
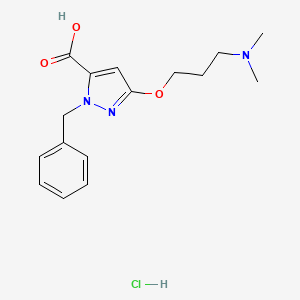
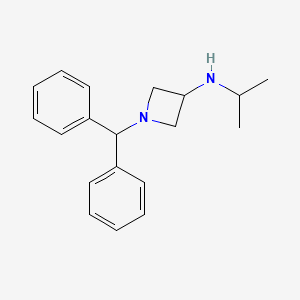


![7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B13860324.png)
